![molecular formula C11H15NO2S B13173451 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a piperidine ring that contains a methylsulfanyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 4-(methylsulfanyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the piperidine and furan rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methyl-piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks the methylsulfanyl group.
5-(Piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks both the methyl and sulfanyl groups.
Uniqueness
The presence of the methylsulfanyl group in 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde distinguishes it from similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
5-(4-methylsulfanylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-15-10-4-6-12(7-5-10)11-3-2-9(8-13)14-11/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
QDWIZLVOHOBWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CCN(CC1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





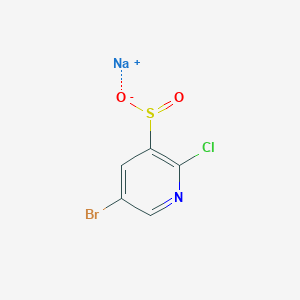
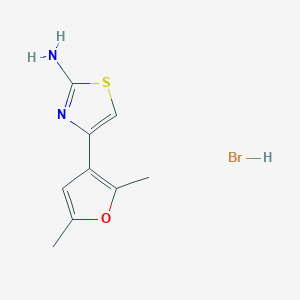

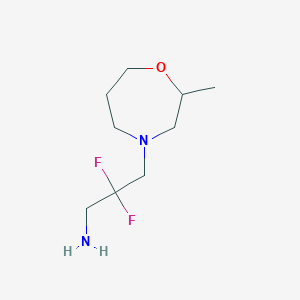


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
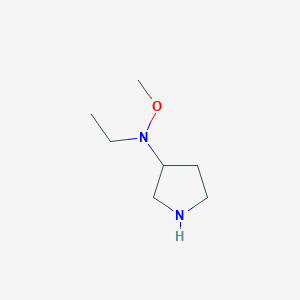
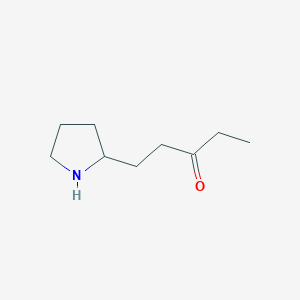
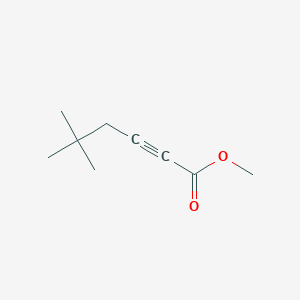
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
